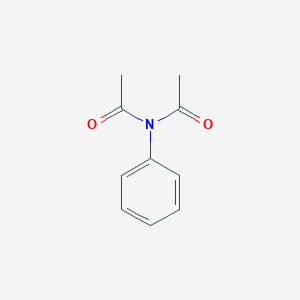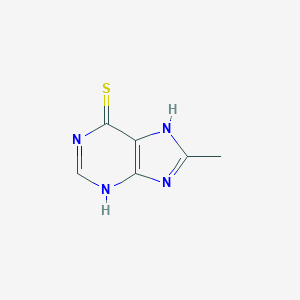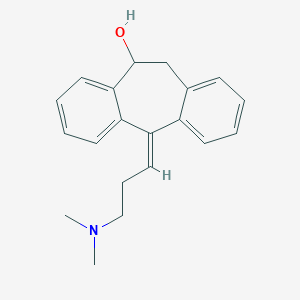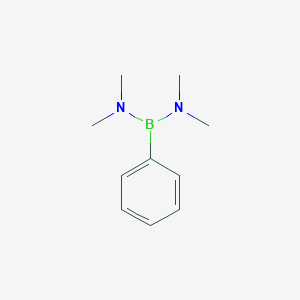
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. This compound is a boron-based diamine that has a unique structure and properties that make it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is not fully understood, but it is believed to involve the coordination of the boron atom with the substrate molecule. This coordination activates the substrate and allows for the desired chemical reaction to occur.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- in lab experiments is its high reactivity and selectivity. This compound can be used as a catalyst for several chemical reactions, and its unique structure allows for precise control over the reaction conditions. However, one limitation of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. One potential area of study is the development of new synthetic methods that can produce this compound more efficiently and cost-effectively. Another area of research is the exploration of new applications for this compound, such as in the development of new materials or in the field of medicine. Finally, further studies on the mechanism of action of this compound could lead to a better understanding of its catalytic properties and potential applications.
Métodos De Síntesis
The synthesis of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of boron trichloride with lithium dimethylamide in the presence of a catalyst. This method yields a high yield of the desired product and is relatively easy to carry out.
Aplicaciones Científicas De Investigación
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. This compound has been shown to be an effective catalyst for several chemical reactions, including the reduction of carbon dioxide to formic acid and the hydrogenation of alkenes.
Propiedades
Número CAS |
1201-45-2 |
|---|---|
Nombre del producto |
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- |
Fórmula molecular |
C10H17BN2 |
Peso molecular |
176.07 g/mol |
Nombre IUPAC |
N-[dimethylamino(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17BN2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clave InChI |
RZOOFJONYUGURT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
SMILES canónico |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



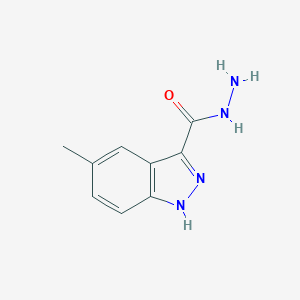
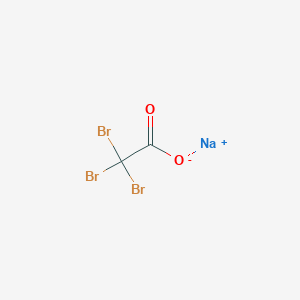
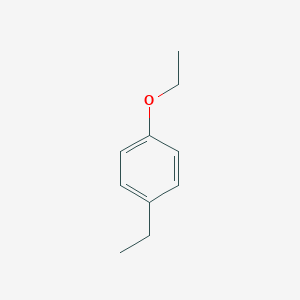
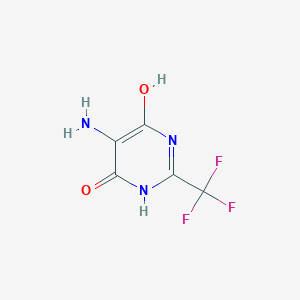

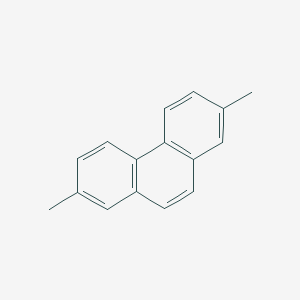
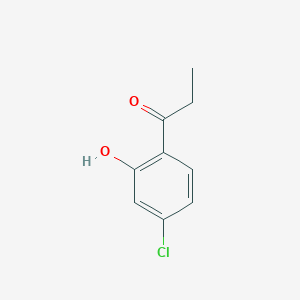
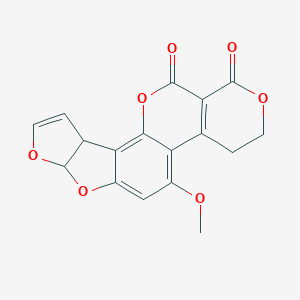
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

